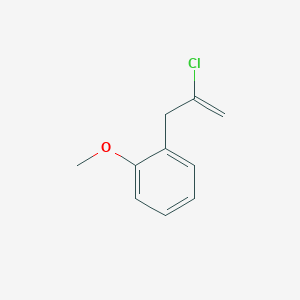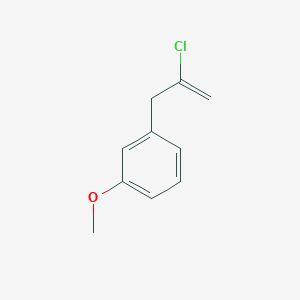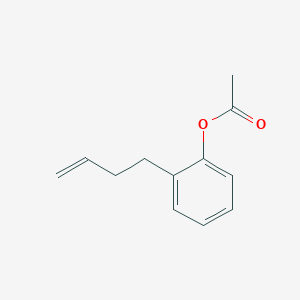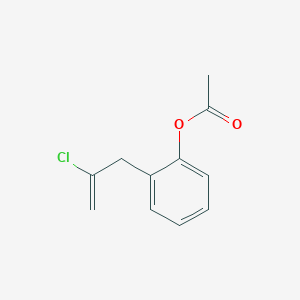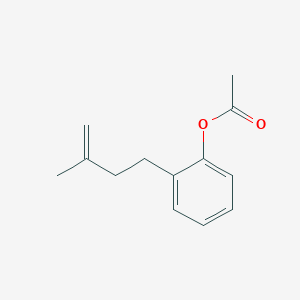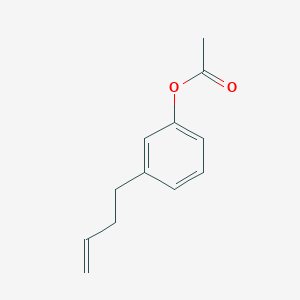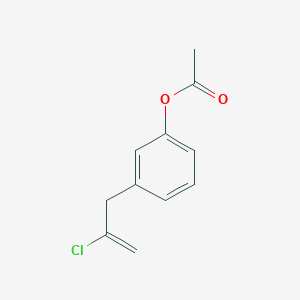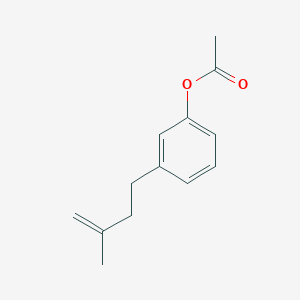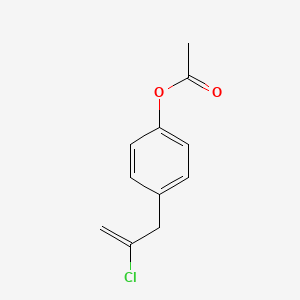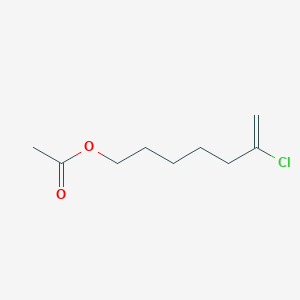
7-Acetoxy-2-chloro-1-heptene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Acetoxy-2-chloro-1-heptene, also known as 6-chloro-6-heptenyl acetate, is a chemical compound with the molecular formula C9H15ClO2 . It has a molecular weight of 190.67 .
Molecular Structure Analysis
The molecular structure of 7-Acetoxy-2-chloro-1-heptene is represented by the linear formula C9H15ClO2 . The InChI code for this compound is 1S/C9H15ClO2/c1-8(10)6-4-3-5-7-12-9(2)11/h1,3-7H2,2H3 .Aplicaciones Científicas De Investigación
Thermal Decomposition in Polymers
A study by Chytrý, Obereigner, and Křivinková (1973) explored the thermal decomposition of poly-(vinyl chloride)-type polymers using model substances, including cis-5-chloro-3-heptene and cis- and trans-5-acetoxy-3-heptene. This research helps in understanding the role of internal unsaturated groups in the thermal decomposition of polymers like poly(vinyl chloride) and poly(vinyl acetate) (Chytrý, Obereigner, & Křivinková, 1973).
Synthesis of Complex Organic Compounds
Tsuji, Mizutani, Shimizu, and Yamamoto (1976) demonstrated the synthesis of complex organic compounds, such as 2,15-hexadecanedione, a precursor of muscone, from butadiene, involving the conversion of 1-acetoxy-2,7-octadiene to 1-chloro-2,7-octadiene (Tsuji et al., 1976).
Precursor for Organic Synthesis
Kunikazu and Kondo (1990) identified 1,2-diacetoxy-2-propene as a precursor of 1-acetoxy-3-chloro-2-propanone, showcasing a method of preparing complex organic compounds from simpler substances (Kunikazu & Kondo, 1990).
Intramolecular Cyclizations
Oppolzer, Swenson, and Gaudin (1988) studied Pd(O)-catalyzed cyclizations of 1-acetoxy-2-methylene-6-heptenes, highlighting the role of intramolecular reactions in the formation of complex chemical structures (Oppolzer, Swenson, & Gaudin, 1988).
Formation of Solvent-Derived Products
McCullough, Fujisaka, Nojima, and Kusabayashi (1988) examined the formation of new solvent-derived products from the ozonolysis of 1-acetoxy- and 1-chloro-2,3-diphenylindene, contributing to the understanding of chemical reactions in solvents (McCullough et al., 1988).
Synthesis of Aromatic Copolymers
Auman and Percec (1988) described the synthesis of segmented copolymers of aromatic polyether sulphone and a thermotropic liquid crystalline polyester, showing applications in materials science (Auman & Percec, 1988).
Safety And Hazards
Propiedades
IUPAC Name |
6-chlorohept-6-enyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2/c1-8(10)6-4-3-5-7-12-9(2)11/h1,3-7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBBRBZSLJUYJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCC(=C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641237 |
Source


|
| Record name | 6-Chlorohept-6-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Acetoxy-2-chloro-1-heptene | |
CAS RN |
731773-21-0 |
Source


|
| Record name | 6-Hepten-1-ol, 6-chloro-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731773-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chlorohept-6-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






